molecular formula C8H7ClF2O B8391873 1-(2-Chloro-3,6-difluorophenyl)ethanol CAS No. 756520-68-0

1-(2-Chloro-3,6-difluorophenyl)ethanol

Cat. No. B8391873
CAS RN: 756520-68-0
M. Wt: 192.59 g/mol
InChI Key: PVYXVSCCCRLFHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chloro-3,6-difluorophenyl)ethanol is a useful research compound. Its molecular formula is C8H7ClF2O and its molecular weight is 192.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Chloro-3,6-difluorophenyl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Chloro-3,6-difluorophenyl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

756520-68-0

Product Name

1-(2-Chloro-3,6-difluorophenyl)ethanol

Molecular Formula

C8H7ClF2O

Molecular Weight

192.59 g/mol

IUPAC Name

1-(2-chloro-3,6-difluorophenyl)ethanol

InChI

InChI=1S/C8H7ClF2O/c1-4(12)7-5(10)2-3-6(11)8(7)9/h2-4,12H,1H3

InChI Key

PVYXVSCCCRLFHH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1Cl)F)F)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-Chloro-3,6-difluorobenzaldehyde (1.0 molar equivalent) was dissolved in THF (0.2M) and stirred at 0° C. for 5 min. The corresponding methylmagnesium chloride solution (1.1 molar equivalent) was added The reaction was warmed up gradually to ambient temperature and stirred for 2 hr. Methanol, and 1N HCl was added to the mixture and diluted with ethyl acetate. The mixture was washed with water, brine, dried over MgSO4, filtered, and concentrated to give 1-(2-chloro-3,6-difluoro-phenyl)-ethanol as oil. 1H NMR (400 MHz, DMSO-d6) δ 1.42 (d, 3H), 5.21 (m, 1H), 5.42 (m, 1H), 7.09 (m, 1H), 7.18 (m, 1H).
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Synthesis routes and methods II

Procedure details

To a dry 18×250 mm test tube, 2-Chloro-3,6-difluorobenzaldehyde (1.00 g, 5.66 mmol) and THF (10.0 mL, 123 mmol) were added. The reaction tube was evacuated and filled with N2 3 times. Methylmagnesium bromide (0.810 g, 6.80 mmol) 1.0 M in butyl ether was added slowly at 0° C. The reaction mixture was stirred at room temperature overnight. 5 mL of sat. aq. NH4Cl was added to quench the reaction at 0° C. Diethyl ether was added and aq. layer was extracted with ether 3 times. The combined organic layers were dried over Na2SO4 and the solvent was removed in vacuo. The material was not further purified and ready for the next step.
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Synthesis routes and methods III

Procedure details

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